molecular formula C17H18N2O3 B13818434 2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol CAS No. 3694-33-5

2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol

Cat. No.: B13818434
CAS No.: 3694-33-5
M. Wt: 298.34 g/mol
InChI Key: STCBWDOQWRPRIX-UHFFFAOYSA-N
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Description

6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE is a complex organic compound with a unique structure characterized by multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques such as continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[[[2-HYDROXY-3-[(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYLAMINO]PROPY L]AMINO]METHYLIDENE]CYCLOHEXA-2,4-DIEN-1-ONE include other cyclohexa-2,4-dienylidene derivatives and compounds with similar functional groups.

Properties

CAS No.

3694-33-5

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-[[2-hydroxy-3-[(2-hydroxyphenyl)methylideneamino]propyl]iminomethyl]phenol

InChI

InChI=1S/C17H18N2O3/c20-15(11-18-9-13-5-1-3-7-16(13)21)12-19-10-14-6-2-4-8-17(14)22/h1-10,15,20-22H,11-12H2

InChI Key

STCBWDOQWRPRIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCC(CN=CC2=CC=CC=C2O)O)O

Origin of Product

United States

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